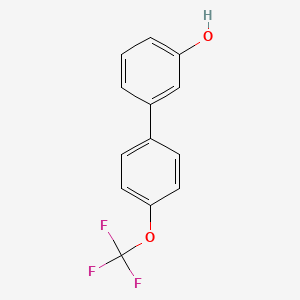

3-(4-Trifluoromethoxyphenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for 3-(4-Trifluoromethoxyphenyl)phenol may involve continuous flow processes that ensure safety, environmental compliance, and cost-effectiveness . These methods are designed to produce the compound at a larger scale while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Trifluoromethoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as electrochromic devices.

Wirkmechanismus

The mechanism of action of 3-(4-Trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules . The phenolic group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(4-Trifluoromethoxyphenyl)phenol include:

- 4-(Trifluoromethyl)phenol

- 4-(Trifluoromethoxy)phenyl-containing polymers

- Other trifluoromethyl and trifluoromethoxy substituted biphenyls

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(4-Trifluoromethoxyphenyl)phenol, also known by its CAS number 1237747-77-1, is a phenolic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to a biphenyl structure. This unique configuration contributes to its chemical reactivity and biological properties. The molecular formula is C13H10F3O2, indicating the presence of fluorine atoms that can influence the compound's interaction with biological systems.

The exact mechanism of action for this compound remains largely unexplored; however, it is known that phenolic compounds can interact with enzymes and proteins, potentially disrupting their functions. Key aspects include:

- Target Interactions : While specific targets remain unidentified, phenolic compounds typically interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

- Biochemical Pathways : The compound is involved in various biochemical reactions, particularly those related to oxidation-reduction processes. It may influence cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Similar to other phenolic compounds, it may possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses through its interaction with inflammatory mediators.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Case Studies and Experimental Data

A series of studies have examined the effects of this compound in vitro and in vivo:

- Cellular Studies : In laboratory settings, the compound has shown the ability to modulate enzyme activity at low concentrations, suggesting potential therapeutic benefits.

- Animal Models : Dosage-dependent effects were observed in animal studies, where low doses improved cellular function while higher doses raised concerns about cytotoxicity.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other phenolic compounds:

| Compound | Antioxidant Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Resveratrol | High | Yes | Moderate |

| Curcumin | High | Yes | High |

Pharmacokinetics

The pharmacokinetics of this compound are not well-documented. Information regarding its bioavailability, metabolic pathways, transport mechanisms within cells, and subcellular localization are still needed to fully understand its biological implications.

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRQYCVOENWMLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683607 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237747-77-1 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.